1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine
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Overview
Description
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine typically involves the reaction of p-methoxybenzyl chloride with 3,3-dimethyl-2-phenylazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the nucleophilic azetidine attacks the electrophilic carbon of the p-methoxybenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the azetidine ring.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF.
Substitution: Sodium hydride (NaH) in THF or DMF.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as p-methoxybenzaldehyde.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The p-methoxybenzyl group can stabilize intermediates through resonance and inductive effects, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzyl azetidine: Similar structure but lacks the p-methoxy group.
Dimethylphenyl azetidine: Similar structure but lacks the p-methoxybenzyl group.
Methoxybenzyl azetidine: Similar structure but lacks the dimethyl groups on the azetidine ring.
Uniqueness
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is unique due to the presence of both the p-methoxybenzyl and dimethylphenyl groups, which confer distinct chemical and physical properties. The p-methoxy group provides additional stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
22606-98-0 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-2-phenylazetidine |
InChI |
InChI=1S/C19H23NO/c1-19(2)14-20(18(19)16-7-5-4-6-8-16)13-15-9-11-17(21-3)12-10-15/h4-12,18H,13-14H2,1-3H3 |
InChI Key |
URNXUOFQEARGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C2=CC=CC=C2)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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